6-Fluoro-5-nitropicolinaldehyde
Description
6-Fluoro-5-nitropicolinaldehyde is a nitro- and fluoro-substituted derivative of picolinaldehyde (pyridine-2-carbaldehyde). Its structure features a fluorine atom at the 6-position, a nitro group at the 5-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and ligands due to the reactivity of its aldehyde group and the electronic effects imparted by its substituents .
Properties
Molecular Formula |
C6H3FN2O3 |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
6-fluoro-5-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H |
InChI Key |
JTCWWAFFBZHFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-nitropicolinaldehyde typically involves the nitration of 6-fluoropicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 6-Fluoro-5-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Fluoro-5-nitropicolinic acid.
Scientific Research Applications
6-Fluoro-5-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of novel compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitropicolinaldehyde depends on its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. The aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Similarities
Table 1: Key Structural and Functional Group Comparisons
*Similarity scores are derived from structural and functional group overlap (scale: 0–1) .
Key Observations:
Substituent Effects on Reactivity: The aldehyde group in picolinaldehyde derivatives (e.g., 5-Chloro-3-nitropicolinaldehyde) enables nucleophilic addition reactions, making these compounds valuable intermediates in heterocyclic synthesis. In contrast, methyl or halogen substituents (e.g., 2-Fluoro-6-methyl-3-nitropyridine) primarily influence steric and electronic properties but lack direct reactivity for further functionalization . Electron-withdrawing groups (EWGs): The nitro group (NO₂) at the 5-position in this compound enhances the electrophilicity of the aldehyde, facilitating reactions with nucleophiles like amines or hydrazines. This effect is amplified when combined with a fluorine atom, which further withdraws electron density via inductive effects .
Positional Isomerism: The position of substituents significantly impacts reactivity.
Halogen-Specific Trends :
- Fluorine’s small atomic radius and high electronegativity (compared to chlorine or bromine) reduce steric hindrance while increasing the compound’s lipophilicity and metabolic stability. This makes fluoro-substituted derivatives like this compound more suitable for pharmaceutical applications than bulkier bromo- or chloro-analogues .
Research Findings:
- The aldehyde group could act as a directing group for metal-catalyzed transformations .
- 5-Chloro-3-nitropicolinaldehyde : Demonstrated utility in synthesizing imidazopyridines via condensation with diamines, a pathway likely applicable to the fluoro analogue .
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